Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine is a chemical compound with the molecular formula C16H39NO2Si2. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of tert-butyldimethylsilyl groups, which provide stability and protect functional groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine can be synthesized through the reaction of monoethanolamine with tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions often involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine involves the protection of functional groups during chemical reactions. The tert-butyldimethylsilyl groups provide steric hindrance and stability, preventing unwanted side reactions and degradation of sensitive functional groups . The compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethanamine: A similar compound with a single tert-butyldimethylsilyl group.
tert-Butyldimethylsilyl chloride: A reagent used in the synthesis of bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine.
Uniqueness
This compound is unique due to its dual tert-butyldimethylsilyl groups, which provide enhanced stability and protection compared to similar compounds with a single silyl group . This makes it particularly useful in complex organic synthesis and applications requiring high stability .
Biological Activity
Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine (often abbreviated as TBDMS-amine) is a silane-based compound that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features two tert-butyldimethylsilyl (TBDMS) groups attached to an ethylamine backbone, which enhances its lipophilicity and stability in biological systems.
Biological Activity Overview
Research indicates that TBDMS-amine exhibits various biological activities, including:
- Anticancer Effects : TBDMS-amine has demonstrated antiproliferative effects on several cancer cell lines, particularly breast cancer cells (e.g., MCF-7). Its mechanism involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .
- Immunosuppressive Properties : Compounds similar to TBDMS-amine have been studied for their immunosuppressive effects, potentially useful in treating autoimmune diseases. The inhibition of serine palmitoyl-CoA transferase (SPT) is a noted mechanism .
- Antiviral Activity : Some derivatives of TBDMS compounds have shown antiviral properties, making them candidates for further development in antiviral therapies .
The biological activity of TBDMS-amine can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, TBDMS-amine disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in lipid metabolism, contributing to its immunosuppressive effects .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of TBDMS-amine on MCF-7 breast cancer cells. The results indicated significant growth inhibition with an IC50 value in the low micromolar range. Flow cytometry analysis revealed that treatment with TBDMS-amine led to G2/M phase arrest and increased apoptosis markers .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
TBDMS-amine | MCF-7 | 5.0 | Tubulin inhibition |
CA-4 analog | MDA-MB-231 | 10.0 | Colchicine-binding site |
Case Study 2: Immunosuppressive Effects
In another study, TBDMS derivatives were tested for their immunosuppressive capabilities. The results showed a reduction in T-cell proliferation in vitro, indicating potential therapeutic applications for autoimmune conditions .
Compound | Effect on T-cells | Concentration (µM) |
---|---|---|
TBDMS derivative | Inhibition of proliferation | 10 |
Control (no treatment) | 100% proliferation | - |
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H39NO2Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14-19-21(9,10)16(4,5)6/h17H,11-14H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOWEVQDYYJEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNCCO[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39NO2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.